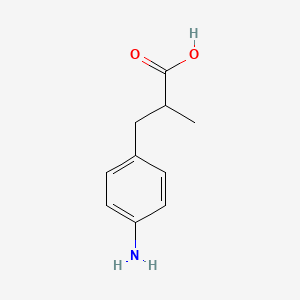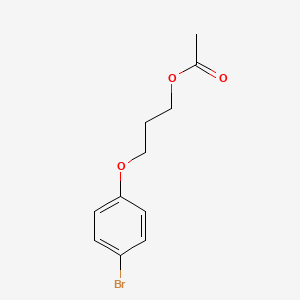
3-(4-Aminophenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Aminophenyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is also known as 3-(4-Aminophenyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(4-Aminophenyl)-2-methylpropanoic acid is represented by the linear formula H2NC6H4CH2CH2CO2H . More detailed structural analysis was not found in the search results.Physical And Chemical Properties Analysis
3-(4-Aminophenyl)-2-methylpropanoic acid is a solid substance . It has a molecular weight of 165.19 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Molecular Machine Operations
Chiara Biagini et al. (2020) explored the use of a compound structurally related to 3-(4-Aminophenyl)-2-methylpropanoic acid, 2-cyano-2-phenylpropanoic acid, as a chemical fuel for acid-base driven molecular machines. The study focused on controlling the release rate of this fuel to ensure the correct operation of a catenane-based molecular machine, highlighting the compound's potential in the field of molecular machines and nanotechnology Biagini et al., 2020.
Cross-Coupling in Organic Synthesis
L. Wan et al. (2013) discussed the cross-coupling of meta-C–H bonds in derivatives of 3-phenylpropanoic acid, a compound similar to 3-(4-Aminophenyl)-2-methylpropanoic acid, using a U-shaped template. The study illustrated the potential of these compounds in creating complex organic molecules, potentially expanding the toolkit for organic synthesis and drug discovery Wan et al., 2013.
Molecular Docking and Anti-inflammatory Properties
S. Dilber et al. (2008) investigated the anti-inflammatory activity and gastric tolerability of β-hydroxy-β-arylpropanoic acids, structurally related to 3-(4-Aminophenyl)-2-methylpropanoic acid. The study involved molecular docking to identify potential COX-2 inhibitors and evaluated the compounds' anti-inflammatory activity, suggesting their therapeutic potential in inflammation-related conditions Dilber et al., 2008.
Synthesis of Heterocyclic Compounds
N. Pokhodylo et al. (2021) described the synthesis of quinoxaline, thiazine, and thiomorpholine derivatives from 3-aryl-2-bromopropanoic acid esters, closely related to 3-(4-Aminophenyl)-2-methylpropanoic acid. This study highlights the versatility of such compounds in synthesizing a wide range of heterocyclic structures, potentially useful in pharmaceuticals and materials science Pokhodylo et al., 2021.
Bioorthogonal Labeling and Peptide Modification
Zhongqiu Ni et al. (2015) synthesized a novel amino acid derivative, 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, demonstrating its potential for bioorthogonal labeling and peptide modification. The study showcased the compound's stability in biological media and its application in cancer cell labeling, indicating its relevance in biomedical research and drug development Ni et al., 2015.
Safety and Hazards
3-(4-Aminophenyl)-2-methylpropanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propiedades
IUPAC Name |
3-(4-aminophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWJTABCZGMWOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)




![3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378534.png)

![{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1378537.png)


